3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid
Description
3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a benzoic acid derivative featuring a cyclopentanesulfonyl group at the C-3 position and a methoxy group at C-2. This compound is structurally designed to leverage the electron-withdrawing properties of the sulfonyl group and the steric bulk of the cyclopentane ring, which may influence its solubility, metabolic stability, and biological activity.
Properties
IUPAC Name |
3-cyclopentylsulfonyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-18-11-7-6-9(13(14)15)8-12(11)19(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJILRSXBVWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid can be represented as follows:
- Molecular Formula : C12H14O4S
- Molecular Weight : 270.30 g/mol
This compound features a methoxy group and a cyclopentanesulfonyl moiety, which are believed to contribute significantly to its biological activity.
The biological activity of 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function. This mechanism is common among sulfonyl-containing compounds, which often serve as enzyme inhibitors in pharmacological applications.
- Receptor Modulation : The compound may also act on specific receptors in the body, influencing signaling pathways that regulate various physiological processes.
Biological Activities
Research has indicated several biological activities associated with 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, particularly against certain cancer cell lines. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in vitro.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some studies indicate potential antimicrobial effects, suggesting that this compound could be explored for use in treating bacterial infections.
Anticancer Studies
A study investigated the anticancer activity of various derivatives similar to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid against HeLa cancer cells using the MTT assay. The results indicated that several compounds produced dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. Notably, some compounds demonstrated potency comparable to that of established anticancer agents like Cisplatin .
Inflammation and Pain Models
In animal models of inflammation, compounds structurally related to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid were tested for their ability to reduce edema and pain responses. Results showed significant reductions in paw swelling and pain scores compared to controls, indicating potential therapeutic benefits in inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Inflammatory Properties
Research indicates that compounds similar to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid exhibit anti-inflammatory effects. These compounds have been investigated for their potential to treat conditions such as chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory pathways, particularly those involving the Nrf2 pathway .
1.2 Cancer Treatment
The compound has been studied for its role in targeting cancer cells, especially in renal cell carcinoma (RCC). It is suggested that it may inhibit glucose transport in VHL-deficient tumors, a common characteristic of RCC, thus selectively killing cancer cells without harming normal tissues . This specificity can improve therapeutic indices compared to traditional chemotherapeutics.
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action for 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid involves modulation of various biological pathways. It acts as a GLUT1 inhibitor, which is crucial for the metabolism of rapidly dividing cells, particularly in tumor environments . This inhibition can lead to reduced tumor growth and enhanced efficacy of existing treatments.
2.2 Combination Therapies
This compound can be used in combination with other therapeutic agents, such as monoclonal antibodies and immunotherapies. For instance, pairing it with anti-IL-5 or anti-TNF therapies may enhance its anti-inflammatory effects while reducing side effects commonly associated with systemic therapies .
Table 1: Summary of Research Findings on 3-(Cyclopentanesulfonyl)-4-methoxybenzoic Acid
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl-Containing Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The cyclopentanesulfonyl group introduces significant steric bulk compared to smaller substituents like chlorosulfonyl or sulfamoyl. This may reduce solubility in polar solvents but enhance binding to hydrophobic enzyme pockets .
- Chlorosulfonyl derivatives (e.g., 3-(chlorosulfonyl)-4-methoxybenzoic acid) are often intermediates in drug synthesis due to their reactivity, but their instability limits therapeutic applications .
Functional Group Comparisons: Sulfonyl vs. Ether/Olefin Substituents
Key Observations :
- Olefinic side chains (e.g., isoprenyl groups) correlate with antiviral activity, as seen in 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid’s anti-HIV activity .
- Ether-linked substituents (e.g., benzyloxy) are associated with moderate antibacterial effects, though less potent than sulfonamide derivatives in enzyme targeting .
Solubility and Thermal Stability Trends
- 4-Methoxybenzoic acid derivatives generally exhibit lower aqueous solubility compared to unsubstituted benzoic acids due to the methoxy group’s hydrophobicity. For example, 4-methoxybenzoic acid has a log c₁ (molar solubility) of −2.5 in water, which decreases further with bulky C-3 substituents like sulfonamides .
- Thermal stability studies on thorium salts of 4-methoxybenzoic acid show decomposition above 300°C, suggesting that sulfonyl derivatives may inherit similar stability under high-temperature conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
